(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPNFOWOSEOSB-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine and 3-bromobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It may also participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential therapeutic properties.
Biology
In biological research, this compound may be studied for its interactions with biological targets, such as enzymes or receptors. It can be used in assays to investigate its biological activity and potential as a drug candidate.
Medicine
In medicinal chemistry, ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is explored for its potential therapeutic applications. It may be used in the development of drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate makes it valuable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Table 1: Comparison of Benzyl-Substituted Pyrrolidin-3-amine Dihydrochlorides
*Calculated based on molecular formulas and atomic weights.
Key Observations:
- Electronic Effects: The nitro (NO₂) and trifluoromethyl (CF₃) groups are strongly electron-withdrawing, altering the compound’s reactivity and binding affinity. Bromine (Br) provides moderate electron withdrawal, while fluorine (F) offers electronegativity without significant steric hindrance .
- Positional Influence : Meta-substituted bromine (target compound) balances steric and electronic effects compared to para-substituted analogs. Ortho-substituted derivatives (e.g., 2-fluoro-6-nitro) introduce steric strain .
- Lipophilicity : Bromine’s larger atomic radius increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration, whereas fluorine reduces logP (~1.5–2.0) .
Core Structure Modifications
Table 2: Comparison of Pyrrolidin-3-amine Derivatives
Key Observations:
- Aliphatic vs. Aromatic Substituents: Aliphatic chains (e.g., pentan-3-yl) enhance solubility in nonpolar solvents, while aromatic groups (e.g., benzyl) improve π-π stacking in drug-receptor interactions .
- Stereochemical Impact : The (R)-configuration is conserved in most analogs to maintain chiral specificity, critical for enantioselective synthesis .
Biological Activity
(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine with significant potential in pharmacological research. Its unique structural features, including a pyrrolidine ring substituted with a bromobenzyl group, suggest diverse biological activities. This article delves into its biological activity, focusing on receptor interactions, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₁H₁₇BrCl₂N₂
- Molecular Weight : Approximately 303.09 g/mol
- Structure : The compound features a pyrrolidine ring with a bromobenzyl substitution, enhancing its lipophilicity and receptor binding characteristics.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Preliminary studies indicate its potential binding affinity to dopamine receptors, which are crucial in the modulation of mood and behavior. However, comprehensive studies are required to confirm these interactions and their implications for therapeutic use.
1. Receptor Interactions
Research has shown that compounds with similar structural motifs often exhibit significant interactions with neurotransmitter receptors. For instance, studies on pyrrolidine derivatives have indicated potential activity against various targets, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways.
- Serotonin Receptors : Possible involvement in mood regulation and anxiety disorders.
2. Antimicrobial Activity
While the primary focus of this compound is on neurological applications, its structural similarity to other pyrrolidine derivatives suggests possible antimicrobial properties. Research on related compounds has demonstrated that halogen substituents can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine | Similar bromobenzyl substitution | Bromine at a different position |
| 3-Aminopyrrolidine dihydrochloride | Lacks bromobenzyl group | Simpler structure without aromatic ring |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Contains a methylphenyl group | Different pharmacological profile |
The presence of the bromobenzyl group in this compound differentiates it by potentially enhancing its lipophilicity and receptor binding characteristics compared to other derivatives.
Case Study 1: Neurological Applications
A study focusing on the synthesis and evaluation of related pyrrolidine compounds indicated that modifications in the substituents significantly affected their binding affinities to dopamine receptors. The findings suggest that this compound could be further explored as a candidate for treating neurological disorders due to its potential receptor interactions .
Case Study 2: Antimicrobial Properties
In vitro tests conducted on various pyrrolidine derivatives revealed that those with halogen substitutions exhibited notable antibacterial activity. Specifically, compounds similar to this compound showed effective inhibition against S. aureus and E. coli, suggesting a broader application in antimicrobial drug development .
Q & A
Basic Questions
Q. What analytical techniques are recommended for confirming the enantiomeric purity of (R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride?
- Methodology :
- Chiral HPLC : Utilize chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers. Retention time and peak area ratios validate purity .
- Polarimetry : Measure optical rotation and compare to literature values for the (R)-enantiomer.
- NMR with Chiral Shift Reagents : Europium-based reagents induce diastereomeric splitting in H-NMR spectra .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Keep in airtight, moisture-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology :
- Boc-Protected Intermediate : Start with (R)-pyrrolidin-3-amine, introduce Boc protection, perform alkylation with 3-bromobenzyl bromide, then deprotect and form the dihydrochloride salt .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, DCM/MeOH) .
Advanced Research Questions
Q. How can racemization be minimized during the synthesis of this chiral amine?
- Methodology :
- Low-Temperature Reactions : Conduct alkylation steps at 0–5°C to reduce thermal racemization .
- Chiral Auxiliaries : Temporarily attach chiral ligands to stabilize the intermediate configuration .
- Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps .
Q. What role does the 3-bromobenzyl substituent play in nucleophilic substitution reactions?
- Mechanistic Insights :
- Steric Effects : The bromine at the meta position reduces steric hindrance compared to ortho substitution, favoring S2 mechanisms .
- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the benzyl carbon, accelerating reactions with nucleophiles (e.g., amines, thiols) .
Q. How can contradictory solubility data for this compound be resolved?
- Data Analysis Framework :
- Solvent Screening : Test solubility in DMSO, water, ethanol, and acetonitrile using UV-Vis spectroscopy or gravimetric analysis.
- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 2–10) to assess protonation effects on the amine group .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 3-aminopyrrolidine dihydrochloride) .
Methodological Challenges & Solutions
Q. What strategies optimize the yield of the dihydrochloride salt during purification?
- Approach :
- Counterion Exchange : Precipitate the free base with HCl gas in anhydrous ether to ensure stoichiometric salt formation .
- Lyophilization : Freeze-dry aqueous solutions to obtain crystalline salts with high purity .
Q. How can researchers validate the compound’s stability under long-term storage?
- Stability Study Design :
- Forced Degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor decomposition via LC-MS and H-NMR .
- Kinetic Modeling : Calculate degradation rates using Arrhenius equations to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
